

(2S)-Octane-2-thiol chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: (2S)-Octane-2-thiol

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An In-depth Technical Guide to **(2S)-Octane-2-thiol**: Chemical and Physical Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of **(2S)-Octane-2-thiol**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and includes a visualization of a key synthetic process.

Chemical and Physical Properties

(2S)-Octane-2-thiol is the (S)-enantiomer of 2-octanethiol. While data specific to the S-enantiomer is limited, the physical and chemical properties, with the exception of optical rotation, are generally identical to its R-enantiomer and the racemic mixture. The data presented below is for 2-octanethiol and is expected to be representative for **(2S)-Octane-2-thiol**.

Table 1: General Chemical Properties of 2-Octanethiol

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ S	[1] [2]
Molecular Weight	146.30 g/mol	[1]
IUPAC Name	Octane-2-thiol	[1]
Synonyms	sec-Octanethiol, 2-Octylthiol	[1]
CAS Number	3001-66-9 (for the racemate)	[1] [2]
SMILES	<chem>CCCCCCC(C)S</chem>	[1]
InChI	InChI=1S/C8H18S/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3	[1] [2]
InChIKey	BZXFEMZFRLXGCY-UHFFFAOYSA-N	[1] [2]

Table 2: Physical Properties of 2-Octanethiol

Property	Value	Source
Appearance	Colorless liquid	[3]
Odor	Characteristic, strong, and repulsive	[4]
Boiling Point	195.97 °C (estimate)	[5]
Melting Point	-79 °C	[5]
Density	0.8327 g/cm ³	[5]
Flash Point	55.7 °C	[5]
Vapor Pressure	0.8 ± 0.3 mmHg at 25°C (Predicted)	[5]
Refractive Index	1.449	[5]
Solubility	Insoluble in water	[3][4]
LogP (Octanol/Water Partition Coefficient)	3.27510	[5]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of **(2S)-Octane-2-thiol**. The following data is for the racemic 2-octanethiol.

Table 3: Spectroscopic Data for 2-Octanethiol

Technique	Key Data Points	Source
^1H NMR	Spectra available in spectral databases.	[1]
^{13}C NMR	Predicted spectra are available.	[5]
Mass Spectrometry (GC-MS)	Spectra available in spectral databases.	[1]
Infrared (IR) Spectroscopy	The thiol group can be recognized by the low intensity S-H stretching band near 2558 cm^{-1} .	[6]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **(2S)-Octane-2-thiol** are not readily available in the public domain. However, general methods for the preparation of chiral thiols can be adapted. The most common approaches are the resolution of a racemic mixture or asymmetric synthesis.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. [6] This method utilizes an enzyme, often a lipase, that selectively catalyzes a reaction with one enantiomer at a much faster rate than the other.[7][8]

General Protocol for Lipase-Catalyzed Kinetic Resolution of (\pm)-2-Octanethiol:

- **Enzyme Selection and Preparation:** A suitable lipase, such as *Candida antarctica* lipase B (CALB), is selected. The enzyme can be used in its free form or immobilized on a solid support to improve stability and reusability.[7][8]
- **Reaction Setup:** The racemic 2-octanethiol is dissolved in an appropriate organic solvent. An acyl donor, such as vinyl acetate, is added to the reaction mixture.

- **Enzymatic Reaction:** The lipase is added to the mixture, and the reaction is stirred at a controlled temperature. The enzyme will selectively acylate one of the enantiomers (e.g., the (R)-enantiomer) to form a thioester, leaving the other enantiomer (the desired (S)-enantiomer) unreacted.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the substrate and product.
- **Workup and Separation:** Once the desired conversion (ideally around 50%) and enantiomeric excess are achieved, the enzyme is filtered off. The unreacted (S)-2-octanethiol is then separated from the (R)-thioester by column chromatography or distillation.
- **Hydrolysis (Optional):** If the acylated enantiomer is also desired, the thioester can be hydrolyzed back to the thiol.

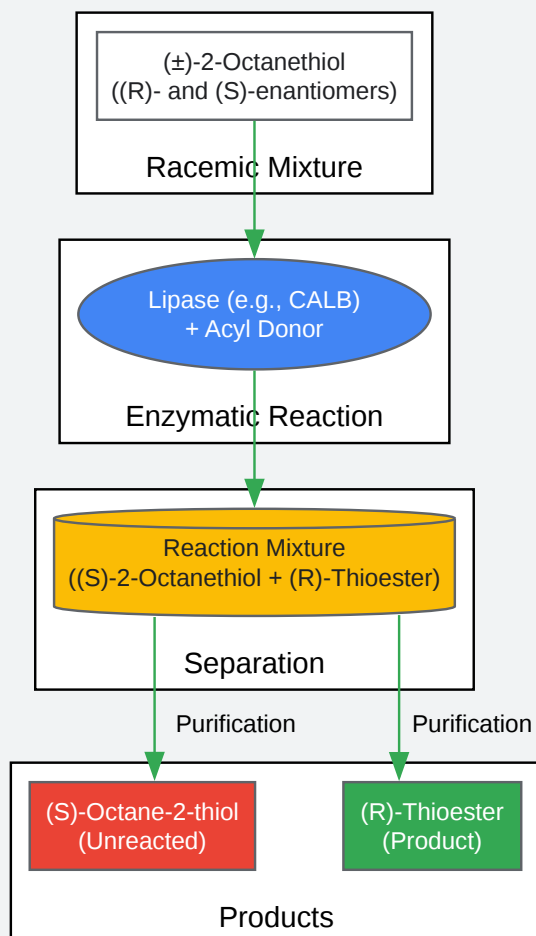


Figure 1. Conceptual workflow for the enzymatic kinetic resolution of (±)-2-octanethiol.

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